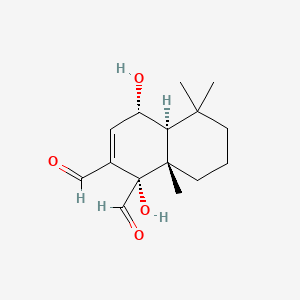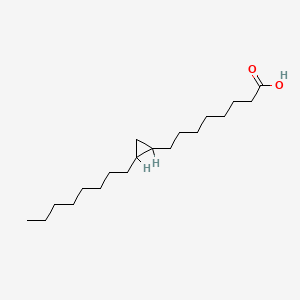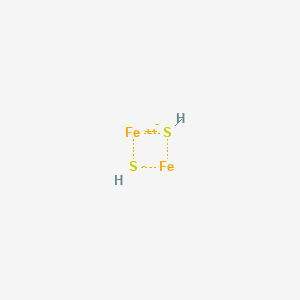
FE2/S2 (Inorganic) cluster
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Di-mu-sulfido-diiron(0) is a Fe2S2 iron-sulfur cluster.
Wissenschaftliche Forschungsanwendungen
Iron–Sulfur Protein Biogenesis
Iron–sulfur (Fe–S) clusters, composed of iron and sulfur atoms, are integral to oxidation and reduction reactions and electron transport in mammalian cells. They are essential cofactors in various cellular proteins. The assembly and ligation of these clusters in cellular compartments like mitochondria, nuclei, and cytosol are complex processes, with recent insights highlighting the transfer mechanisms of these clusters to recipient proteins (Rouault, 2014).
Role in Metabolic Processes
Fe-S clusters, specifically [2Fe-2S] and [4Fe-4S] clusters, play vital roles in metabolism. They are crucial in respiration, nitrogen fixation, and photosynthesis, serving as electron transfer agents, catalysts, and environmental sensors. The pathway for biological formation of these clusters, which cannot occur spontaneously due to the toxicity of free Fe2+ and S2-, is facilitated by highly conserved proteins (Frazzon & Dean, 2001).
Implications in Human Diseases
The biogenesis of Fe-S clusters in mammalian cells is linked to various human diseases. The proper function of this pathway is crucial, as evidenced by the association of disorders with dysfunction in Fe-S cluster biogenesis. These disorders highlight the importance of understanding each protein's function and their roles throughout the organism (Beilschmidt & Puccio, 2014).
Fe-S Cluster Biogenesis and Disease Relevance
Defects in Fe-S cluster biogenesis are responsible for various rare human diseases. These disorders, including Friedreich’s ataxia and sideroblastic anemia, often result in mitochondrial iron overload, emphasizing the significance of understanding Fe-S cluster biogenesis and its implications for mitochondrial iron homeostasis (Rouault, 2012).
Fe-S Clusters in Electron Transport and DNA Repair
Fe-S clusters are vital in redox catalysis, mitochondrial respiration, and DNA repair. Their synthesis involves a sequence of protein-protein interactions and conformational changes, with ongoing research addressing critical questions like the role of frataxin and the recognition of specific Fe-S recipient proteins (Maio & Rouault, 2015).
Assembly Pathways in Bacteria
In bacteria, Fe-S cluster assembly pathways are essential for respiration, photosynthesis, and nitrogen fixation. This assembly is a controlled process to avoid toxicity from free iron and sulfide, involving multiple pathways for basal cluster assembly, stress-responsive cluster assembly, and enzyme-specific cluster assembly (Ayala-Castro, Saini, & Outten, 2008).
Effect on Mitochondrial Enzymes
Inhibition of mitochondrial complex I affects the synthesis and activity of Fe-S cluster-containing enzymes, impacting mitochondrial and cytosolic aconitases and xanthine oxidase. This suggests a connection between Fe-S cluster inhibition and iron regulatory protein activity, with potential relevance to Parkinson's disease (Mena et al., 2011).
Eigenschaften
Produktname |
FE2/S2 (Inorganic) cluster |
|---|---|
Molekularformel |
Fe2H2S2 |
Molekulargewicht |
177.8 g/mol |
IUPAC-Name |
iron;iron(2+);sulfanide |
InChI |
InChI=1S/2Fe.2H2S/h;;2*1H2/q;+2;;/p-2 |
InChI-Schlüssel |
BKWBIMSGEOYWCJ-UHFFFAOYSA-L |
Kanonische SMILES |
[SH-].[SH-].[Fe].[Fe+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



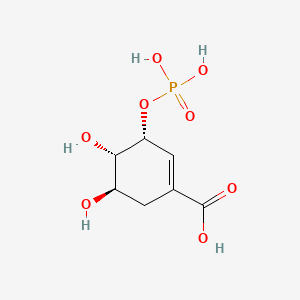
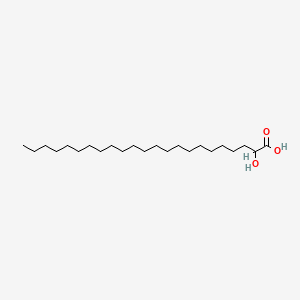
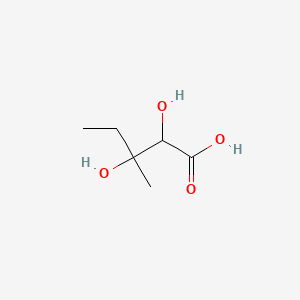

![5-amino-3-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazo[4,5-d][1,3]oxazin-7-one](/img/structure/B1206788.png)
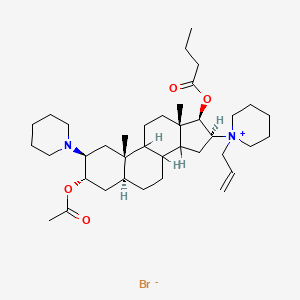
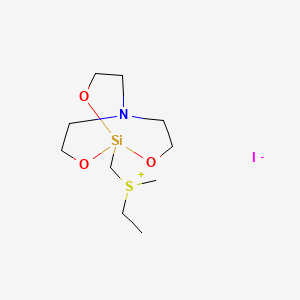
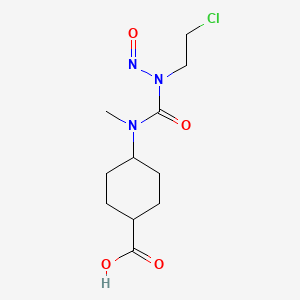
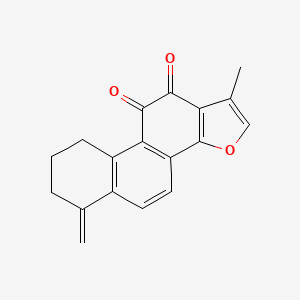
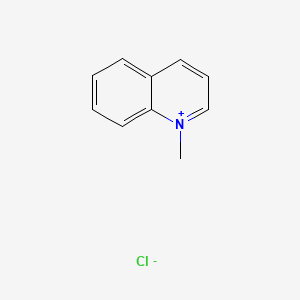
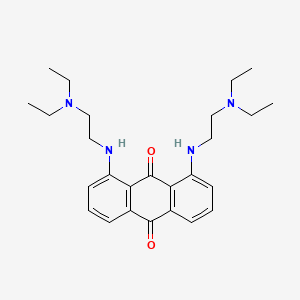
![1-O-(4-Chloro-2-{[(furan-2-yl)methyl]amino}-5-sulfamoylbenzoyl)hexopyranuronic acid](/img/structure/B1206798.png)
